molecular formula C19H19N5O3 B2357176 3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 2034473-51-1

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2357176
CAS No.: 2034473-51-1
M. Wt: 365.393
InChI Key: LGLCCEJJSALKQF-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyrazine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Pyrazine Moiety: The final step involves the coupling of the pyrazine moiety to the piperidine ring through etherification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.

    Biological Research: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to study cellular processes and pathways, providing insights into disease mechanisms and potential drug targets.

    Industrial Applications: It may be used in the development of new materials, catalysts, or as a precursor for other complex molecules in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-methyl-4(3H)-quinazolinone, which may exhibit different biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid, which may have distinct chemical properties.

    Pyrazine Derivatives: Compounds with a pyrazine moiety, such as 2,3-dimethylpyrazine, which may be used in different research contexts.

Uniqueness

3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is unique due to the combination of its quinazolinone core, piperidine ring, and pyrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research.

Properties

IUPAC Name

3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(12-24-13-22-16-6-2-1-5-15(16)19(24)26)23-9-3-4-14(11-23)27-17-10-20-7-8-21-17/h1-2,5-8,10,13-14H,3-4,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLCCEJJSALKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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